molecular formula C11H12BrNO4 B15358713 2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid

2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid

Cat. No.: B15358713
M. Wt: 302.12 g/mol
InChI Key: WSKAIXPISJXLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid is a brominated aromatic compound with a carboxymethyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid typically involves the bromination of N-(carboxymethyl)-2-methylaniline followed by the introduction of the acetic acid group. The reaction conditions include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in the formation of a different aniline derivative.

  • Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like zinc dust or iron filings are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Bromate ions (BrO₃⁻)

  • Reduction: : Aniline derivatives without the bromine atom

  • Substitution: : Hydroxylated or aminated derivatives

Scientific Research Applications

2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid can be compared with other brominated aromatic compounds, such as 2-bromo-N-methylbenzamide and 4-bromophenol. These compounds share similarities in their bromine content but differ in their functional groups and potential applications. The uniqueness of this compound lies in its combination of bromine, carboxymethyl, and amino groups, which provide distinct chemical properties and reactivity.

List of Similar Compounds

  • 2-bromo-N-methylbenzamide

  • 4-bromophenol

  • 2-bromo-N-(carboxymethyl)aniline

  • 4-bromo-N-(carboxymethyl)aniline

Properties

Molecular Formula

C11H12BrNO4

Molecular Weight

302.12 g/mol

IUPAC Name

2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid

InChI

InChI=1S/C11H12BrNO4/c1-7-4-8(12)2-3-9(7)13(5-10(14)15)6-11(16)17/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17)

InChI Key

WSKAIXPISJXLDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.